4-fluoro-N-methyl-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that features both fluorine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of fluorine and sulfonamide groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring, followed by the introduction of the sulfonamide group through a sulfonation reaction. The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution and sulfonation reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the fluorine and methyl groups on the benzene ring.
N-fluorobenzenesulfonimide: Contains a fluorine atom and a sulfonamide group but differs in the position and number of substituents.
Uniqueness
4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7F4NO2S |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-fluoro-N-methyl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 |
InChI Key |
YJNVTSJSXQDCJB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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